

Pindolol-d7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pindolol-d7

Cat. No.: B564633

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Pindolol-d7**, a deuterated analog of the antihypertensive drug Pindolol. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and applications in analytical research, complete with experimental protocols and pathway diagrams.

Core Concepts: Introduction to Pindolol-d7

Pindolol-d7 is a stable isotope-labeled form of Pindolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The increased mass of **Pindolol-d7** allows for its clear differentiation from the unlabeled Pindolol in a mass spectrometer, ensuring accurate and precise quantification of the drug in biological matrices.

Pindolol itself is a non-selective β -adrenergic receptor antagonist and a 5-HT_{1A} receptor antagonist.[1] It is clinically used to treat hypertension and other cardiovascular conditions.[2][3][4] The deuteration in **Pindolol-d7** does not alter its chemical or biological activity, making it a perfect surrogate for the parent drug in analytical studies.

Chemical Structure

The chemical structure of **Pindolol-d7** is identical to that of Pindolol, with the exception of the seven deuterium atoms on the isopropyl group.

IUPAC Name: 1-(1H-Indol-4-yloxy)-3-(isopropyl-d7-amino)propan-2-ol

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Pindolol are well-documented. As **Pindolol-d7** is used as an analytical standard, its properties in vivo are considered identical to those of Pindolol for the purpose of bioanalysis.

Physicochemical Data

Property	Value	Reference
CAS Number	1185031-19-9	[5][6]
Molecular Formula	C ₁₄ H ₁₃ D ₇ N ₂ O ₂	[5][6]
Molecular Weight	255.37 g/mol	[5]
Appearance	White to Off-White Solid	[5]
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly)	[5]

Pharmacokinetic Data (for Pindolol)

Parameter	Value	Reference
Bioavailability	50-95%	
Protein Binding	40%	DrugBank Online
Metabolism	Hepatic (hydroxylation, glucuronidation, sulfate conjugation)	DrugBank Online
Half-life	3-4 hours	
Excretion	30-40% unchanged in urine	DrugBank Online

Mechanism of Action and Signaling Pathways

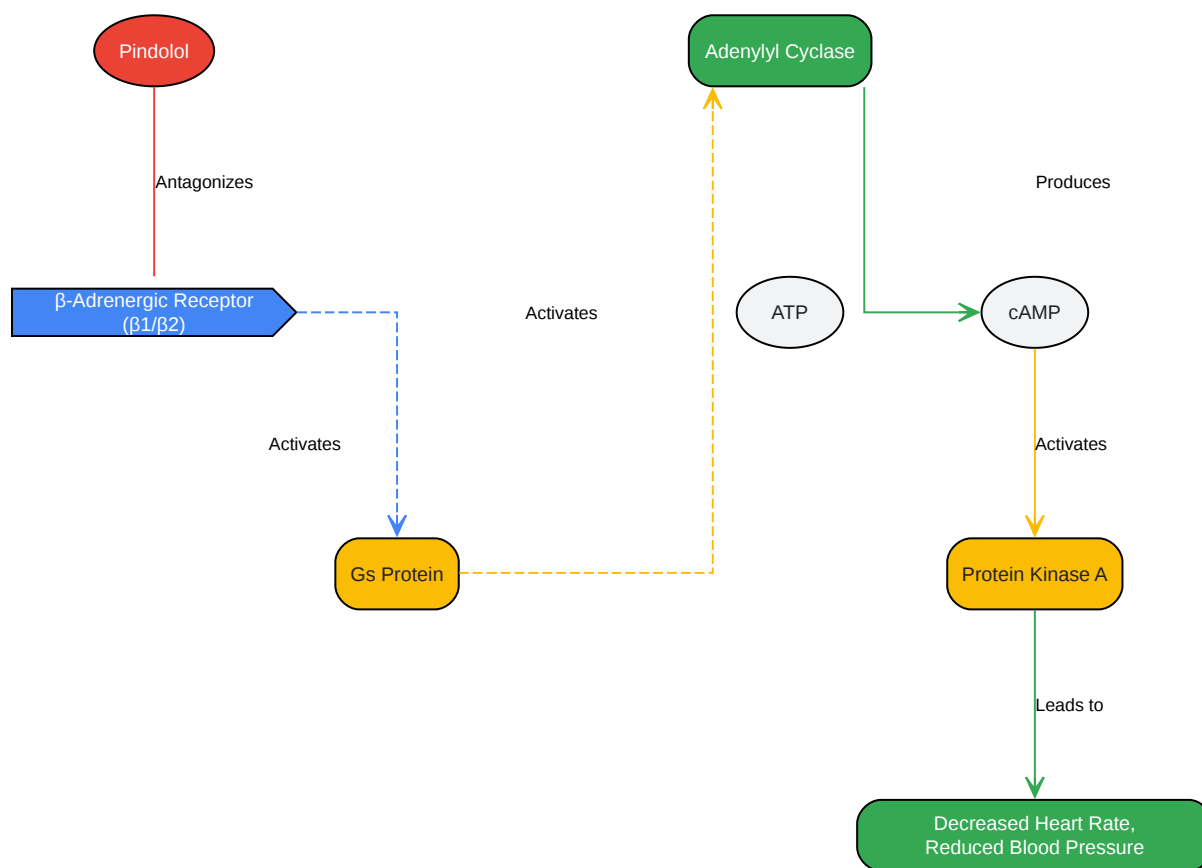
Pindolol exerts its therapeutic effects through two primary mechanisms: antagonism of β -adrenergic receptors and antagonism of 5-HT_{1A} serotonin receptors.

β -Adrenergic Receptor Blockade

Pindolol is a non-selective β -blocker, meaning it blocks both β ₁ and β ₂ adrenergic receptors. The blockade of these receptors, which are part of the G-protein coupled receptor (GPCR) family, leads to a downstream reduction in cyclic adenosine monophosphate (cAMP) levels.

- β ₁ Receptor Blockade (Cardiac Tissue): Reduces heart rate, myocardial contractility, and blood pressure.
- β ₂ Receptor Blockade (Smooth Muscle): Can lead to bronchoconstriction and vasoconstriction.

The following diagram illustrates the signaling pathway associated with β -adrenergic receptor antagonism by Pindolol.



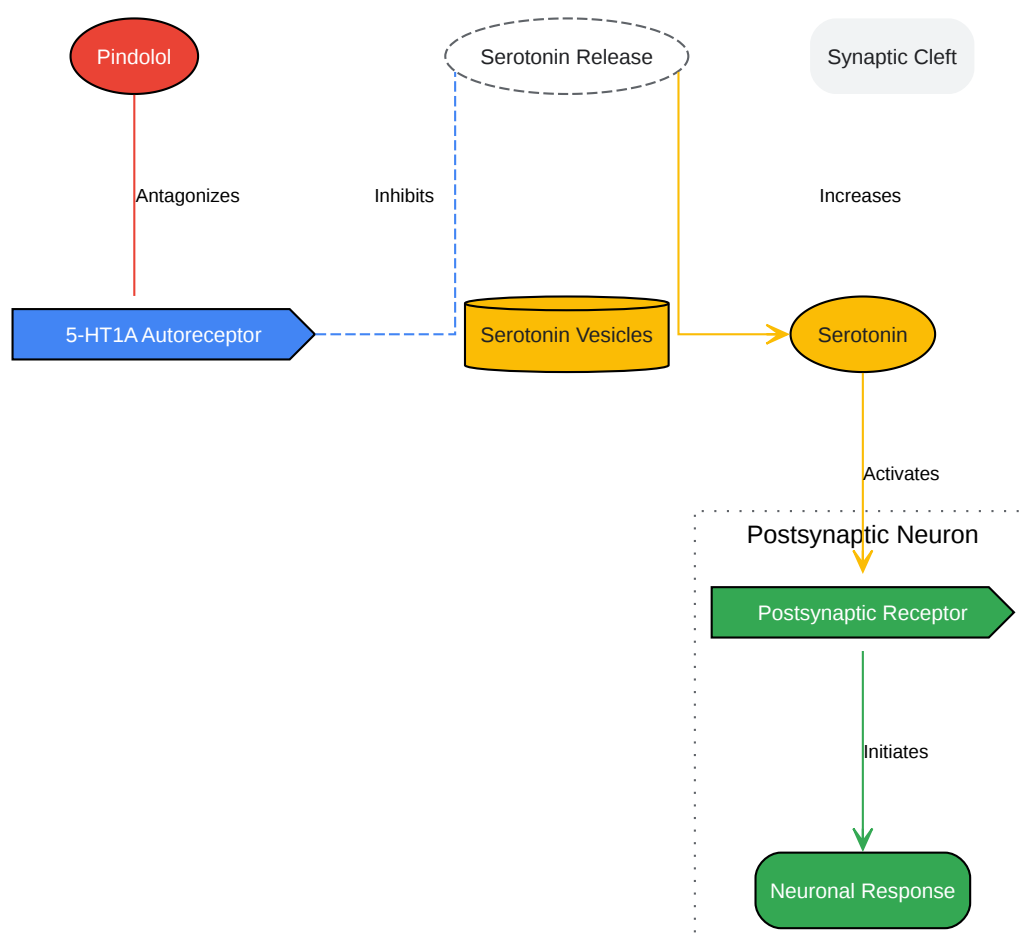
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Caption: Pindolol's antagonism of β -adrenergic receptors.

5-HT_{1A} Receptor Antagonism

Pindolol also acts as an antagonist at 5-HT_{1A} serotonin receptors. This action is particularly relevant in its off-label use as an adjunct therapy for depression. By blocking presynaptic 5-HT_{1A} autoreceptors, Pindolol can enhance serotonergic neurotransmission.

The diagram below outlines the mechanism of 5-HT_{1A} receptor antagonism.



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Caption: Pindolol's antagonism of presynaptic 5-HT1A autoreceptors.

Experimental Protocols: Bioanalysis of Pindolol

Pindolol-d7 is primarily used as an internal standard for the quantification of Pindolol in biological samples. The following is a representative experimental protocol for the analysis of Pindolol in human plasma using UPLC-MS/MS.

Sample Preparation (Protein Precipitation)

- To 200 μ L of human plasma in a microcentrifuge tube, add 50 μ L of **Pindolol-d7** internal standard working solution (concentration will depend on the expected range of Pindolol concentrations).
- Vortex the sample for 10 seconds.

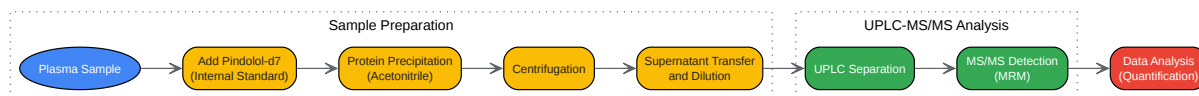
- Add 600 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
- Transfer 200 μ L of the supernatant to a clean tube.
- Dilute the supernatant with 800 μ L of water prior to injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 2 minutes, hold for 0.5 minutes, return to initial conditions
Flow Rate	0.4 mL/min
Injection Volume	10 μ L
Column Temperature	40 $^{\circ}$ C
Mass Spectrometer	Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 $^{\circ}$ C
Desolvation Temperature	400 $^{\circ}$ C
MRM Transitions	Pindolol: 249.2 > 116.1Pindolol-d7: 256.2 > 116.1

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the bioanalysis of Pindolol using **Pindolol-d7** as an internal standard.



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Caption: Workflow for the bioanalysis of Pindolol.

Conclusion

Pindolol-d7 is an indispensable tool for researchers and scientists involved in the quantitative analysis of Pindolol. Its stability and identical chemical behavior to the parent compound make it the gold standard for use as an internal standard in LC-MS/MS bioanalytical methods. This guide has provided a detailed overview of its properties, mechanism of action, and a practical experimental protocol to aid in its application in a laboratory setting. The provided diagrams offer a visual representation of the complex biological and analytical processes involved.

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